1-Methyl-1H-indole-6-sulfonyl chloride is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. The compound is classified as a sulfonyl chloride derivative of indole, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The IUPAC name for this compound is 1-methyl-1H-indole-6-sulfonyl chloride, and it has a molecular formula of C9H8ClNO2S with a molecular weight of approximately 229.69 g/mol. This compound is primarily sourced from chemical suppliers and databases, such as PubChem and Advanced ChemBlocks .
The synthesis of 1-methyl-1H-indole-6-sulfonyl chloride often involves several methods, including:
The molecular structure of 1-methyl-1H-indole-6-sulfonyl chloride can be described using its canonical SMILES notation: CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl
. The compound features:
The InChI key for this compound is HFWFOJFQXZBLAU-UHFFFAOYSA-N
, which provides a standardized way to encode its molecular structure .
1-Methyl-1H-indole-6-sulfonyl chloride participates in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to enhance yield and selectivity.
The mechanism of action for 1-methyl-1H-indole-6-sulfonyl chloride primarily involves its reactivity due to the electrophilic nature of the sulfonyl chloride group. When introduced into various organic reactions:
1-Methyl-1H-indole-6-sulfonyl chloride has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: